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Methyl 3-hydroxy-2,2-dimethylbutanoate is an organic compound classified as an ester, specifically derived from butanoic acid. Its molecular formula is , and it has a molecular weight of approximately 160.21 g/mol. The compound features a hydroxyl group (-OH) at the 3-position of the butanoate chain, contributing to its chemical properties and reactivity. Methyl 3-hydroxy-2,2-dimethylbutanoate appears as a colorless liquid with a density of around 0.988 g/cm³ and is soluble in organic solvents such as ether and alcohol, but insoluble in water.
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and various nucleophiles such as amines and alcohols for substitution reactions.
Methyl 3-hydroxy-2,2-dimethylbutanoate can be synthesized through several methods:
Industrial production often employs optimized reaction conditions using continuous flow reactors to maximize yield and purity.
Methyl 3-hydroxy-2,2-dimethylbutanoate finds utility in various fields:
The compound's versatility in chemical applications makes it a subject of interest in both academic and industrial research .
Interaction studies involving methyl 3-hydroxy-2,2-dimethylbutanoate focus on its reactivity with other chemical species. These interactions can include:
Further research is needed to elucidate specific interactions and their implications for practical uses.
Several compounds share structural similarities with methyl 3-hydroxy-2,2-dimethylbutanoate. Here are notable examples:
| Compound Name | Molecular Formula | CAS Number | Key Features |
|---|---|---|---|
| Ethyl 3-hydroxybutanoate | 69737-23-1 | Similar structure but lacks the dimethyl substitution | |
| Methyl 3-hydroxybutanoate | 69737-23-1 | Similar structure but with a methyl ester group | |
| Ethyl 2-hydroxy-2-methylbutanoate | - | Different hydroxyl group position | |
| Ethyl Butyrate | 105-54-4 | Known for its fruity aroma; used in flavoring | |
| Ethyl Acetate | 141-78-6 | Common solvent; simpler structure without hydroxyl group |
The uniqueness of methyl 3-hydroxy-2,2-dimethylbutanoate lies in its specific hydroxyl positioning and branched structure, which influence its physical properties and potential biological activities compared to these similar compounds .
Methyl 3-hydroxy-2,2-dimethylbutanoate is systematically named according to IUPAC guidelines as methyl 3-hydroxy-2,2-dimethylbutanoate. Its molecular formula, C₇H₁₄O₃, corresponds to a molecular weight of 146.18 g/mol. The structure features a butanoate backbone with a hydroxyl group (-OH) at the 3-position and two methyl groups (-CH₃) at the 2-position, creating a sterically hindered environment (Fig. 1). Key identifiers include:
The compound’s branched structure influences its solubility, favoring organic solvents like ethanol and ether over water.
While the exact discovery timeline of methyl 3-hydroxy-2,2-dimethylbutanoate remains undocumented in public databases, its synthesis and characterization gained prominence in the late 20th century alongside advances in esterification techniques. Early studies focused on its role as an intermediate in pharmaceutical synthesis, particularly in producing β-hydroxy esters for antibiotic derivatives.
Esters are classified by their alkyl/aryl groups and substitution patterns. Methyl 3-hydroxy-2,2-dimethylbutanoate belongs to the hydroxy ester subclass, characterized by a hydroxyl group on the carbon chain. Its branched structure places it within the tertiary ester category, where steric effects dominate reactivity. Comparatively, simpler esters like ethyl acetate (C₄H₈O₂) lack hydroxyl groups and branching, resulting in lower boiling points and higher volatility.